![molecular formula C9H13NO3 B8752586 methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B8752586.png)
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C8H13NO3. It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a carboxylic acid ester and a ketone functional group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate typically involves the esterification of 2-Quinuclidinecarboxylic acid. One common method is the reaction of 2-Quinuclidinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-Quinuclidinecarboxylic acid.
Reduction: Formation of 2-Quinuclidinecarbinol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, which can modulate biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Quinuclidinecarboxylic acid: Lacks the ester group but shares the quinuclidine core structure.
2-Quinuclidinecarbinol: Contains a hydroxyl group instead of a ketone.
2-Pyrrolidinecarboxylic acid, 5-oxo-, ethyl ester: Similar structure but with a pyrrolidine ring and ethyl ester group.
Uniqueness
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the combination of its quinuclidine core, ester, and ketone functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 5-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)7-4-6-2-3-10(7)5-8(6)11/h6-7H,2-5H2,1H3 |
InChI Key |
SFFBOCFQHYNCOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCN1CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


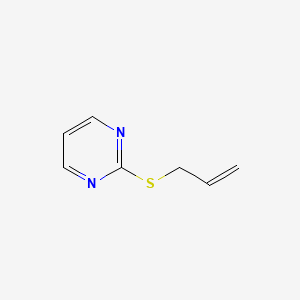
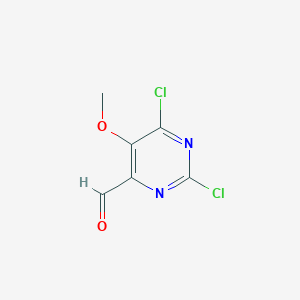
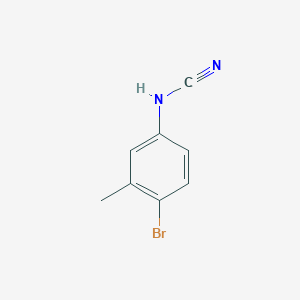
![7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE](/img/structure/B8752529.png)
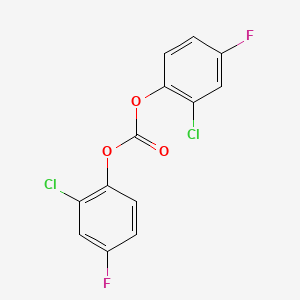
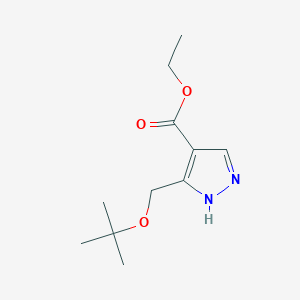
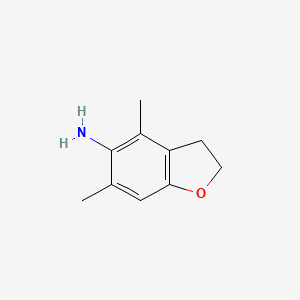
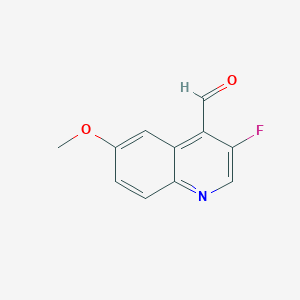
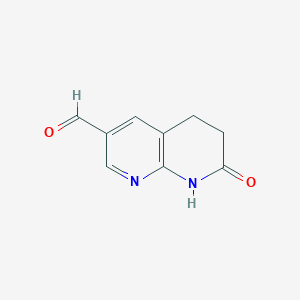

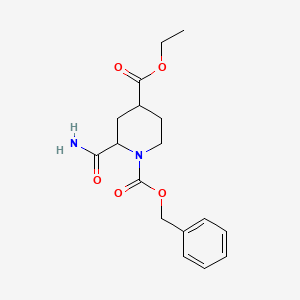

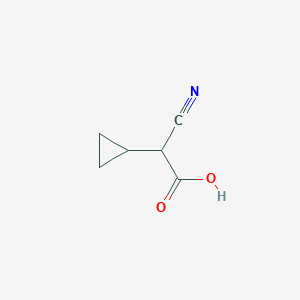
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,3,4,7,8-tetrahydro-(9CI)](/img/structure/B8752608.png)
